![molecular formula C47H51NO14 B045945 紫杉醇光降解剂 CAS No. 146139-03-9](/img/structure/B45945.png)
紫杉醇光降解剂
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
Research has focused on developing novel synthesis methods for paclitaxel and its derivatives, aiming for higher efficacy and fewer side effects. For instance, a convergent synthesis of the ABC ring of paclitaxel demonstrated the potential for crafting highly strained tricarbocyclic structures, highlighting the complexity and innovation in paclitaxel synthesis research (Fukaya et al., 2015).
Molecular Structure Analysis
The crystal and molecular structure of paclitaxel has been elucidated, revealing insights into its interaction with microtubules. The structure is characterized by a taxane ring and a unique side chain, which are critical for its biological activity. This knowledge is fundamental for designing analogs with improved properties (Mastropaolo et al., 1995).
Chemical Reactions and Properties
Paclitaxel undergoes various chemical reactions, leading to the formation of degradants under different conditions, such as exposure to light, acid, and base. Understanding these reactions is essential for improving the stability and shelf-life of paclitaxel formulations (Volk et al., 1997).
Physical Properties Analysis
Nanoparticle systems have been explored to enhance the physical properties of paclitaxel, including solubility and stability. These systems utilize biodegradable polymers and surfactants to achieve controlled release and targeted delivery, significantly influencing the drug's therapeutic profile (Liu et al., 2010).
Chemical Properties Analysis
The development of paclitaxel drug delivery systems, such as liposomes and polymeric nanoparticles, focuses on modifying its chemical properties to overcome solubility challenges and reduce side effects. These innovative formulations aim to achieve a sustained, controlled, and targeted delivery of paclitaxel, enhancing its therapeutic efficacy and safety profile (Zhang et al., 2013).
科学研究应用
癌症治疗的局部给药
- 用于局部给药的微粒: Xie, Marijnissen 和 Wang(2006)的一项研究开发了使用电流体动力雾化技术制备的可生物降解聚合物颗粒,用于紫杉醇的持续输送,以在体外治疗 C6 神经胶质瘤。该方法显示了局部给药治疗恶性神经胶质瘤的潜力,表明封装的紫杉醇可以比传统制剂更有效地保留其生物学功能并抑制神经胶质瘤细胞 谢,J.,马里尼森,J.,和王,C.-H.(2006)。
基于纳米颗粒的药物递送系统
用于临床给药的纳米球: Feng、Huang 和 Mu(2000)研究了使用 FDA 批准的可生物降解聚合物来制备紫杉醇负载纳米球。这些纳米球有可能消除传统赋形剂引起的副作用,并提供数月的受控药物释放,突显了向更安全、更有效的化疗方案转变 冯,S.,黄,G.,和穆,L.(2000)。
用于靶向递送的纳米颗粒: Feng、Mu、Win 和 Huang(2004)的另一种方法涉及使用可生物降解聚合物和天然乳化剂制备纳米颗粒,以递送紫杉醇。该方法旨在实现高药物包封效率、受控释放和增加细胞摄取,有可能通过个性化化疗提高患者的生活质量 冯,S.,穆,L.,温,K. Y.,和黄,G.(2004)。
协同化学放射性同位素治疗
- 联合化学放射性同位素治疗: Tian 等人(2017)使用紫杉醇开发了生物相容性/可生物降解纳米颗粒,以诱导预先标记有放射性核素 I-131 的人血清白蛋白自组装。这种用于联合化疗和放射性同位素治疗的新方法显示出延长的循环时间、高肿瘤特异性摄取和由于调节肿瘤微环境而增强的治疗效果 田,L.,陈,Q.,易,X.,王,G.,陈,J.,宁,P.,杨,K.,和刘,Z.(2017)。
增强的药物递送和疗效
- 紫杉醇药物递送系统综述: Zhang、Mei 和 Feng(2013)对各种紫杉醇递送系统进行了全面综述,例如纳米颗粒、胶束和脂质体,这些系统已被开发用于增强其溶解度、渗透性和稳定性。这篇综述强调了药物纳米技术在解决药物制剂和递送挑战方面的潜力,旨在增加治疗效果并减少副作用 张,Z.,梅,L.,和冯,S.(2013)。
作用机制
Target of Action
Paclitaxel Photodegradant, also known as 3H-4,7a-Methanocyclohept[3,3a]indeno[5,4-b]oxete Benzenepropanoic Acid Derivative, is an analogue of Paclitaxel . The primary target of Paclitaxel is the microtubule, a component of the cell’s cytoskeleton . Microtubules play a crucial role in cell division, and by interacting with these structures, Paclitaxel can inhibit cell proliferation .
Mode of Action
Paclitaxel and its photodegradant work by hyper-stabilizing the structure of microtubules . Unlike other drugs that prevent the polymerization of microtubules, Paclitaxel and its photodegradant enhance their stability, which disrupts the cell’s ability to use its cytoskeleton in a flexible manner . This interaction leads to cell-cycle arrest and ultimately cell death .
Biochemical Pathways
The biochemical pathway affected by Paclitaxel involves the dynamics of microtubule assembly and disassembly . By stabilizing microtubules, Paclitaxel prevents their breakdown, disrupting the normal cell cycle and inhibiting cell division . This has downstream effects on tumor growth, as it prevents the proliferation of cancer cells .
Pharmacokinetics
The pharmacokinetics of Paclitaxel have been widely studied . The most widely used dose of Paclitaxel, 175 mg/m^2 given as a 3-hour infusion, leads to a median maximum concentration (C_max) of 5.1 µmol/L, clearance (CL) of 12.0 L/h/m^2, and time of plasma concentration above 0.05 µmol/L of 23.8 hours . .
Result of Action
The result of the action of Paclitaxel and its photodegradant is the inhibition of cell division, leading to cell death . This is particularly effective in cancer cells, which divide rapidly and uncontrollably. Therefore, these compounds are used in the treatment of various cancers, including ovarian, breast, and lung cancer .
Action Environment
The action of Paclitaxel can be influenced by various environmental factors. For instance, it has been found that Paclitaxel can reprogram tumor-associated macrophages to an M1-like phenotype via TLR4, which might contribute to the antitumor effect of Paclitaxel . Furthermore, exposure to high-intensity light can lead to the formation of a number of degradants of Paclitaxel . .
安全和危害
未来方向
属性
IUPAC Name |
[2,10-diacetyloxy-15-(3-benzamido-2-hydroxy-3-phenylpropanoyl)oxy-5,13-dihydroxy-4,16,17,17-tetramethyl-3-oxo-8-oxapentacyclo[11.3.1.01,11.04,11.07,10]heptadecan-12-yl] benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H51NO14/c1-25-31(60-40(56)35(52)34(28-16-10-7-11-17-28)48-38(54)29-18-12-8-13-19-29)23-44(57)41(61-39(55)30-20-14-9-15-21-30)47-43(6,32(51)22-33-45(47,24-58-33)62-27(3)50)36(53)37(59-26(2)49)46(25,47)42(44,4)5/h7-21,25,31-35,37,41,51-52,57H,22-24H2,1-6H3,(H,48,54) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVCCAPSSSZMPLX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC2(C(C34C1(C2(C)C)C(C(=O)C3(C(CC5C4(CO5)OC(=O)C)O)C)OC(=O)C)OC(=O)C6=CC=CC=C6)O)OC(=O)C(C(C7=CC=CC=C7)NC(=O)C8=CC=CC=C8)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H51NO14 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
853.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Paclitaxel Photodegradant |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。